molecular formula C10H15NO3 B15365217 Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate

Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate

Cat. No.: B15365217
M. Wt: 197.23 g/mol
InChI Key: SRGSHUKXKVHIBO-UHFFFAOYSA-N
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Description

Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate is a chemical compound that features a cyclopropane ring attached to a piperidinyl group with a ketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid derivatives with piperidinone derivatives. One common method includes the esterification of cyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with 4-oxo-1-piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to replace the ester group.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and piperidinyl group can interact with active sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate is unique due to the presence of both a cyclopropane ring and a piperidinyl group, which confer distinct chemical and biological properties. This combination is less common compared to other piperidine derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-14-9(13)10(4-5-10)11-6-2-8(12)3-7-11/h2-7H2,1H3

InChI Key

SRGSHUKXKVHIBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)N2CCC(=O)CC2

Origin of Product

United States

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